
3-クロロ-4-メトキシベンズアルデヒド
概要
説明
3-Chloro-4-methoxybenzaldehyde (CMBA) is a synthetic organic compound belonging to the class of aromatic aldehydes. It is an important building block in organic synthesis and is widely used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals. CMBA is also used as a reagent for the preparation of other compounds, such as 4-chloro-3-hydroxybenzaldehyde, which is used in the synthesis of dyes and other chemical products.
科学的研究の応用
光化学および異性化研究
3CMBAは、UV誘起による立体異性化特性が研究されています。研究者らは、マトリックス単離赤外分光法と量子化学計算を用いて、UV光下での化合物の挙動を調べてきました。 この研究は、香料製造、農薬、医薬品などの分野において関連する、ハロゲンおよびメトキシ置換ベンズアルデヒドの光化学反応過程を理解するために重要です {svg_1}.
有機合成におけるビルディングブロック
ハロゲン化アルデヒドである3CMBAは、有機合成において汎用性の高いビルディングブロックとして機能します。これは、多くの生物活性分子の前駆体であるカルコンなどのさまざまな有機化合物を合成するために使用されます。 その反応性により、医薬品開発やその他の化学的用途に必要な複雑な分子を生成することができます {svg_2}.
抗酸化活性評価
3-クロロ-4-ヒドロキシ-5-メトキシベンズアルデヒドなどの3CMBA誘導体は、合成され、その抗酸化活性が評価されています。 この用途は、数多くの疾患に関連する酸化ストレスから細胞を保護できる新しい抗酸化剤を開発するために不可欠です {svg_3}.
蛍光プローブ
3CMBA誘導体は、シッフ塩基蛍光プローブの調製にも使用されます。 これらのプローブは、複雑な生物系内の特定の生体分子を検出および定量するための、生物学的研究における貴重なツールです {svg_4}.
Safety and Hazards
将来の方向性
The practical relevance of halogen- and methoxy-substituted benzaldehydes, including 3-Chloro-4-methoxybenzaldehyde, in various fields from the fragrance industry to agrochemicals and drug manufacturing has motivated interest in investigating their structure and reactivity . Future research may focus on further understanding the UV-induced processes and potential applications of these compounds .
作用機序
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Benzaldehyde derivatives can undergo various chemical reactions, such as nucleophilic substitution and oxidation . The chlorine and methoxy groups on the benzene ring may influence these reactions, potentially leading to unique interactions with its targets.
Biochemical Pathways
Benzaldehyde derivatives can be involved in various biochemical pathways depending on their specific functional groups . For instance, they may participate in reactions at the benzylic position .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular levels, depending on their specific functional groups and the nature of their interaction with biological targets .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, UV-induced processes were found to take place in an essentially selective way as a function of the irradiation wavelength . Moreover, the compound should be stored under an inert atmosphere in a dry, cool, and well-ventilated place .
生化学分析
Biochemical Properties
3-Chloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, 3-Chloro-4-methoxybenzaldehyde can form Schiff bases with amines, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Cellular Effects
3-Chloro-4-methoxybenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, it may inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression. Moreover, 3-Chloro-4-methoxybenzaldehyde can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Chloro-4-methoxybenzaldehyde exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the nitrogen atoms in nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 3-Chloro-4-methoxybenzaldehyde can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-methoxybenzaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that 3-Chloro-4-methoxybenzaldehyde can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-methoxybenzaldehyde in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
3-Chloro-4-methoxybenzaldehyde is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter further metabolic processes. Additionally, the compound can undergo phase II metabolism, involving conjugation reactions with glutathione or other endogenous molecules, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-methoxybenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, specific transporters or binding proteins may facilitate its uptake and distribution within different cellular compartments. The compound’s localization and accumulation can influence its overall activity and function .
Subcellular Localization
3-Chloro-4-methoxybenzaldehyde can localize to specific subcellular compartments, where it exerts its biochemical effects. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, affecting the function of enzymes and other proteins within these organelles. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the compound’s targeting and localization within the cell .
特性
IUPAC Name |
3-chloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVGYYIZXPXHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197671 | |
| Record name | 3-Chloroanisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4903-09-7 | |
| Record name | 3-Chloro-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4903-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroanisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004903097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroanisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 3-chloro-4-methoxybenzaldehyde?
A: 3-Chloro-4-methoxybenzaldehyde is not only a synthetic compound but also a natural product. It has been isolated from cultures of the white rot fungus Bjerkandera adusta [, ] and the fungus Lepista diemii Singer []. Interestingly, Bjerkandera adusta utilizes a meta-specific halogenation mechanism to produce 3-chloro-4-methoxybenzaldehyde, incorporating chlorine atoms specifically at the meta position of the aromatic ring during biosynthesis [].
Q2: How does the structure of 3-chloro-4-methoxybenzaldehyde influence its conformational behavior?
A: 3-Chloro-4-methoxybenzaldehyde exists primarily as two nearly degenerate conformers, denoted as cis and trans, which differ in the orientation of the aldehyde group relative to the chlorine atom on the aromatic ring []. These conformers can interconvert through UV irradiation at specific wavelengths. For example, irradiation between 302-299 nm induces conversion from the slightly higher energy cis conformer to the trans form, while irradiation between 298-296 nm induces the reverse process []. This selective photoisomerization highlights the impact of subtle structural differences on the compound's response to light.
Q3: Can you elaborate on the spectroscopic characteristics of 3-chloro-4-methoxybenzaldehyde?
A: Detailed spectroscopic analyses, including FT-Raman and infrared spectroscopy, have been conducted on 3-chloro-4-methoxybenzaldehyde []. These studies provide valuable information regarding the vibrational modes and structural features of the molecule. Researchers often use this data to identify and characterize the compound in various settings.
Q4: Does 3-chloro-4-methoxybenzaldehyde exhibit any notable biological activities?
A: Research suggests that 3-chloro-4-methoxybenzaldehyde, identified as a volatile organic compound emitted by the white-rot fungus Anthracophyllum discolor. Sp4, exhibits antifungal properties []. This discovery suggests potential applications for this compound in biocontrol strategies against plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei [].
Q5: Have there been any studies on the photochemical behavior of 3-chloro-4-methoxybenzaldehyde?
A: Yes, matrix isolation infrared spectroscopy studies have been conducted to investigate the photochemistry of 3-chloro-4-methoxybenzaldehyde []. Interestingly, under UV irradiation at a higher energy level (250 nm), both the cis and trans conformers of the compound undergo decarbonylation, losing a carbon monoxide molecule []. This finding reveals the compound's susceptibility to photodegradation and highlights the importance of considering light exposure in its handling and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)
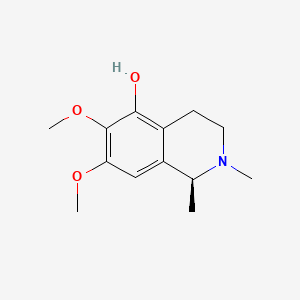
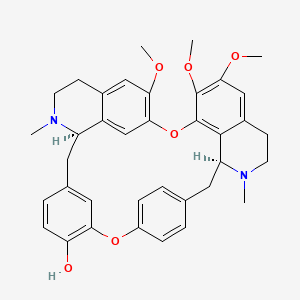
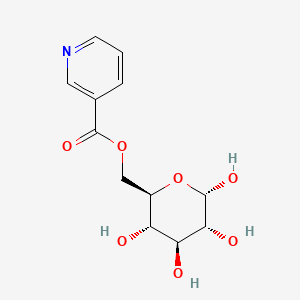


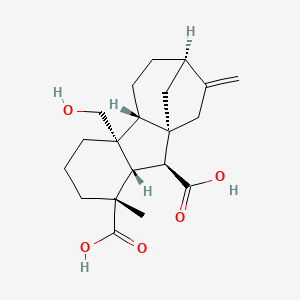
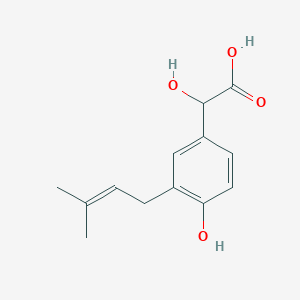
![1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol](/img/structure/B1194930.png)
![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)
